molecular formula C15H18N2O3 B1431223 tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate CAS No. 1706429-72-2

tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate

Cat. No.: B1431223
CAS No.: 1706429-72-2
M. Wt: 274.31 g/mol
InChI Key: WIMYXZYMVOZAQF-UHFFFAOYSA-N
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Description

tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate typically involves the reaction of 6-hydroxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The hydroxyl group can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of fluorescent dyes and markers for imaging studies.

Medicine: this compound has potential applications in drug development. It is investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. It is also used as a stabilizer in the formulation of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl N-[(6-aminoquinolin-5-yl)methyl]carbamate
  • tert-butyl N-[(6-methoxyquinolin-5-yl)methyl]carbamate
  • tert-butyl N-[(6-chloroquinolin-5-yl)methyl]carbamate

Comparison: tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate is unique due to the presence of the hydroxyl group on the quinoline ring, which imparts specific chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., amino, methoxy, chloro), the hydroxyl group allows for additional hydrogen bonding interactions and can influence the compound’s solubility, stability, and overall bioactivity.

Properties

IUPAC Name

tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-10-5-4-8-16-12(10)6-7-13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYXZYMVOZAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC2=C1C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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